5-Bromo-6-methoxy-2-methylpyridine-3-thiol
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Overview
Description
5-Bromo-6-methoxy-2-methylpyridine-3-thiol is an organic compound with the molecular formula C7H8BrNOS It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-2-methylpyridine-3-thiol typically involves multiple steps. One common method is the bromination of 6-methoxy-2-methylpyridine, followed by thiolation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and thiourea or sodium hydrosulfide for the thiolation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-2-methylpyridine-3-thiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common for substituting the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce disulfides back to thiols.
Major Products Formed
Scientific Research Applications
5-Bromo-6-methoxy-2-methylpyridine-3-thiol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-2-methylpyridine-3-thiol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-6-methoxy-2-methylpyridine-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific interactions in both chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8BrNOS |
---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
5-bromo-6-methoxy-2-methylpyridine-3-thiol |
InChI |
InChI=1S/C7H8BrNOS/c1-4-6(11)3-5(8)7(9-4)10-2/h3,11H,1-2H3 |
InChI Key |
FSEYIXFNUPMIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1S)Br)OC |
Origin of Product |
United States |
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